[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate
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Overview
Description
[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate is a novel modified nucleoside analog with significant antiviral and anticancer activity . This compound is used in the synthesis of oligonucleotides and polynucleotides, making it a valuable tool in molecular biology and medicinal chemistry .
Preparation Methods
The synthesis of [(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate involves multiple steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chloridate group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate involves its incorporation into nucleic acids, where it inhibits viral DNA polymerase and induces apoptosis in cancer cells . The molecular targets include viral DNA polymerase and various cellular pathways involved in apoptosis .
Comparison with Similar Compounds
[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate is unique due to its specific structure and functional groups. Similar compounds include:
N2-Isobutyryl-N-trityl-morpholinoguanine methyl dimethylphosphoramide chloridate: Shares similar antiviral and anticancer properties.
Other nucleoside analogs: Such as acyclovir and ganciclovir, which also inhibit viral DNA polymerase but have different structures and mechanisms of action.
This compound stands out due to its unique combination of a morpholine ring and a dimethylphosphoramide group, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C35H39ClN7O5P |
---|---|
Molecular Weight |
704.2 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H39ClN7O5P/c1-24(2)32(44)39-34-38-31-30(33(45)40-34)37-23-43(31)29-21-42(20-28(48-29)22-47-49(36,46)41(3)4)35(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,23-24,28-29H,20-22H2,1-4H3,(H2,38,39,40,44,45)/t28-,29+,49?/m0/s1 |
InChI Key |
JEXKEVAZWLLEBW-OXJZQVEGSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(=O)(N(C)C)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(=O)(N(C)C)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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